molecular formula C24H15F3N4O B292336 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B292336
M. Wt: 432.4 g/mol
InChI Key: VSGBCQMPXFTFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, also known as TPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPP is a heterocyclic compound that contains both pyridazine and pyrazole rings, and its unique structure has made it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is not fully understood. However, studies have suggested that 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. Additionally, 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been shown to have a low toxicity profile, making it a potentially safe and effective candidate for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in scientific research is its versatility. 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been shown to have a variety of potential applications, including in the fields of cancer research and inflammation research. Additionally, 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has a low toxicity profile, making it a potentially safe and effective candidate for scientific research.
However, one limitation of using 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in lab experiments is its complex synthesis process. The synthesis of 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one requires several steps and can be time-consuming and costly. Additionally, 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may not be readily available in large quantities, which could limit its use in certain research applications.

Future Directions

There are several potential future directions for research on 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. One area of research that has shown promise is the development of novel 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives with improved anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one and to identify potential new applications for this compound. Finally, research on the synthesis of 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one and its derivatives may lead to the development of more efficient and cost-effective methods for producing these compounds.

Synthesis Methods

The synthesis of 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a complex process that involves several steps. One common method for synthesizing 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves the reaction of 3-(trifluoromethyl)aniline with 1,3-diphenyl-1,3-propanedione in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one with a yield of approximately 60%.

Scientific Research Applications

3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is in the field of cancer treatment. Studies have shown that 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Molecular Formula

C24H15F3N4O

Molecular Weight

432.4 g/mol

IUPAC Name

3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-6H-pyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-12-7-13-18(14-17)31-22(16-10-5-2-6-11-16)19-20(15-8-3-1-4-9-15)28-29-23(32)21(19)30-31/h1-14H,(H,29,32)

InChI Key

VSGBCQMPXFTFAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=NNC(=O)C3=NN2C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NNC(=O)C3=NN2C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.